molecular formula C19H19N3O2 B12900572 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide CAS No. 921211-21-4

2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide

Cat. No.: B12900572
CAS No.: 921211-21-4
M. Wt: 321.4 g/mol
InChI Key: JXJFEHNNHRJHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an aminophenoxy group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated quinoline derivative reacts with 4-aminophenol under basic conditions.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group by reacting the aminophenoxy-quinoline intermediate with isopropylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biology: Research includes its role as a biochemical probe to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological activities. For example, it may inhibit the activity of certain kinases, resulting in the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenoxy)quinoline: Lacks the carboxamide moiety but shares the aminophenoxy-quinoline structure.

    N-(propan-2-yl)quinoline-6-carboxamide: Lacks the aminophenoxy group but contains the quinoline-carboxamide structure.

    4-Aminophenoxy-N-(propan-2-yl)benzamide: Contains the aminophenoxy and carboxamide groups but lacks the quinoline core.

Uniqueness

2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide is unique due to its combination of the quinoline core, aminophenoxy group, and carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

921211-21-4

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-3-9-17-13(11-14)4-10-18(22-17)24-16-7-5-15(20)6-8-16/h3-12H,20H2,1-2H3,(H,21,23)

InChI Key

JXJFEHNNHRJHTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.